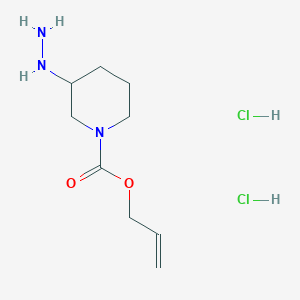

Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl

Description

Allyl 3-hydrazinylpiperidine-1-carboxylate 2HCl is a hydrochloride salt of a piperidine derivative featuring an allyl ester group and a hydrazine substituent. Its structure combines a six-membered piperidine ring with a reactive hydrazinyl (-NH-NH2) moiety at the 3-position and an allyloxycarbonyl (-O-CO-O-CH2-CH=CH2) group at the 1-position. The presence of hydrazine and allyl groups confers unique reactivity, enabling participation in cyclization, alkylation, and nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H19Cl2N3O2 |

|---|---|

Molecular Weight |

272.17 g/mol |

IUPAC Name |

prop-2-enyl 3-hydrazinylpiperidine-1-carboxylate;dihydrochloride |

InChI |

InChI=1S/C9H17N3O2.2ClH/c1-2-6-14-9(13)12-5-3-4-8(7-12)11-10;;/h2,8,11H,1,3-7,10H2;2*1H |

InChI Key |

KPHVRJXDQVGDQO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1CCCC(C1)NN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Hydrazine Group: The hydrazine group is introduced via a nucleophilic substitution reaction, where a hydrazine derivative reacts with a suitable leaving group on the piperidine ring.

Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often involving the reaction of the piperidine derivative with carbon dioxide or a carboxylating agent.

Allylation: The allyl group is added through an allylation reaction, typically using allyl halides in the presence of a base.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl can undergo oxidation reactions, where the hydrazine group is oxidized to form various nitrogen-containing products.

Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, hydrazine derivatives, and carboxylate compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Allyl 3-hydrazinylpiperidine-1-carboxylate 2HCl has the following chemical formula: . The compound features a piperidine core substituted with hydrazine and allyl groups, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that allyl 3-hydrazinylpiperidine-1-carboxylate 2HCl exhibits significant anticancer properties. For instance, in vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cells. The compound showed an IC50 value of approximately 2.57 µM against HepG2 cells, highlighting its potential as a therapeutic agent for liver cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study reported that it exhibited notable effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Case Study 1: Hepatocellular Carcinoma Treatment

In a controlled laboratory setting, allyl 3-hydrazinylpiperidine-1-carboxylate 2HCl was administered to HepG2 cell cultures. Results showed a marked reduction in cell viability over time, with significant morphological changes indicative of apoptosis observed through microscopy . The study concluded that the compound could serve as a lead candidate for further development in hepatocellular carcinoma therapies.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that allyl 3-hydrazinylpiperidine-1-carboxylate 2HCl effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Allyl 3-hydrazinylpiperidine-1-carboxylate 2hcl involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers, while the piperidine ring provides structural stability. This allows the compound to modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Structure : A pyridine derivative with an allyl group at the 3-position, a fluorine atom at the 2-position, and a pyrrolidine ring at the 6-position.

- Key Differences :

- The piperidine ring in the target compound is replaced by pyrrolidine (a five-membered ring), reducing steric hindrance but limiting hydrogen-bonding capabilities.

- The absence of a hydrazine group reduces nucleophilic reactivity compared to the target compound.

- Fluorine substitution enhances metabolic stability but may alter electronic properties .

Allyl Halides (e.g., Allyl Chloride, Allyl Bromide)

- Structure : Simple allyl derivatives with halogen leaving groups (Cl, Br).

- Key Differences :

- Allyl halides exhibit direct mutagenicity and alkylating activity due to their labile halogen groups, as demonstrated in mutagenicity assays (NBP test) .

- In contrast, the allyl ester in the target compound is less electrophilic, reducing toxicity risks.

- Allyl halides are primarily used in radical addition reactions (e.g., with CFBr or CCl3Br), whereas the target compound participates in nucleophilic substitutions or cyclizations .

N-Phthaloyl Allyl Amines

- Structure : Allyl amines protected by a phthaloyl group.

- Key Differences :

- The hydrazine group in the target compound provides dual nucleophilic sites (-NH-NH2), enabling unique reactivity in heterocycle formation.

- N-phthaloyl derivatives are typically used in asymmetric hydrogenation reactions (e.g., catalytic enantioselective synthesis), whereas the target compound’s hydrazine moiety may favor condensation or oxidation reactions .

Biological Activity

Allyl 3-hydrazinylpiperidine-1-carboxylate 2HCl is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16N4O2·2HCl

- Molecular Weight : 238.16 g/mol

- CAS Number : Not specifically listed in the provided search results.

Pharmacological Effects

Allyl 3-hydrazinylpiperidine-1-carboxylate has been studied for various biological activities, including:

- Antitumor Activity : Research indicates that hydrazine derivatives can exhibit antitumor properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the activation of caspases and the inhibition of cell proliferation .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The biological activity of Allyl 3-hydrazinylpiperidine-1-carboxylate may involve:

- Inhibition of Enzymatic Pathways : Compounds with hydrazine moieties often interact with various enzymes, potentially inhibiting pathways crucial for tumor growth or neurodegeneration.

- Modulation of Receptor Activity : The compound may affect neurotransmitter receptors, leading to altered neuronal signaling and protective effects against neurodegenerative diseases.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the antitumor efficacy of hydrazine derivatives, including compounds structurally related to Allyl 3-hydrazinylpiperidine-1-carboxylate. The results indicated a significant reduction in tumor size in treated groups compared to controls, with an observed increase in apoptotic markers .

Study 2: Neuroprotection in Animal Models

Another research effort focused on the neuroprotective effects of similar compounds in rodent models of neurodegeneration. The findings suggested that treatment with these compounds led to improved cognitive function and reduced neuronal loss, attributed to their antioxidant properties .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.